Technical Guide: Spectroscopic Characterization of 2-Butyl-5-Heptylpyrrolidine
Technical Guide: Spectroscopic Characterization of 2-Butyl-5-Heptylpyrrolidine
Executive Summary
This technical guide details the structural elucidation and spectroscopic profiling of 2-butyl-5-heptylpyrrolidine , a bioactive alkaloid structurally related to the Solenopsis (fire ant) venom components. While often overshadowed by its piperidine analogs (solenopsins), this pyrrolidine derivative possesses distinct pharmacological profiles, including sigma receptor affinity and antimicrobial properties.
This document serves as a protocol for researchers to validate the identity, purity, and stereochemistry of synthesized or isolated samples. It prioritizes the differentiation of cis and trans diastereomers—a critical quality attribute (CQA) in drug development due to their divergent biological activities.
Structural Analysis & Stereochemical Considerations
The molecule consists of a five-membered nitrogen heterocycle (pyrrolidine) substituted at the 2 and 5 positions with butyl (
Stereoisomerism
Because the substituents are at positions 2 and 5, the molecule possesses two chiral centers. However, for non-enantioselective characterization, the primary distinction is between the cis and trans diastereomers.
-
Trans-isomer ((2R,5R) or (2S,5S)): The thermodynamically favored natural product in Solenopsis fugax venom. The substituents adopt a quasi-diequatorial conformation to minimize steric strain.
-
Cis-isomer ((2R,5S)): Often formed as a minor product in non-stereospecific reductions.
Critical Checkpoint: Biological potency often hinges on the specific isomer. For instance, the trans isomer is typically the active component in venom alkaloids, whereas synthetic batches may contain cis impurities that must be quantified.
Sample Preparation Protocol
Spectroscopic resolution is highly dependent on sample state (free base vs. salt).
Protocol: Free Base Isolation for NMR
Most synthesis pathways yield the hydrochloride salt. NMR analysis of the salt can lead to line broadening and chemical shift perturbations due to ammonium protons.
-
Partition: Dissolve 10 mg of the salt in 2 mL of 5%
. -
Extraction: Extract with
mL of HPLC-grade Chloroform ( ). -
Drying: Pass the organic layer through a micro-column of anhydrous
. -
Concentration: Evaporate solvent under a stream of nitrogen (do not use high heat, as free base amines can be volatile).
-
Solvation: Redissolve immediately in
(neutralized with basic alumina if necessary to prevent in situ salt formation).
Mass Spectrometry (MS) Profiling
Mass spectrometry provides the primary structural confirmation. For 2-butyl-5-heptylpyrrolidine (
Fragmentation Logic
Electron Impact (EI) ionization triggers the loss of the alkyl side chains. The intensity of the fragments follows the Stevenson-Audier rule: the loss of the larger radical is favored.
-
Molecular Ion (
): m/z 225 (detectable, usually weak). -
Base Peak (Loss of Heptyl): Cleavage at C5 loses the
radical (mass 99).- m/z.
-
Secondary Peak (Loss of Butyl): Cleavage at C2 loses the
radical (mass 57).- m/z.
-
McLafferty Rearrangement: Less prominent in pyrrolidines than ketones, but hydrogen transfer can occur if chain lengths allow.
Visualization: MS Fragmentation Pathway
Figure 1: Competitive alpha-cleavage pathways. The loss of the larger heptyl radical is energetically favored, making m/z 126 the diagnostic base peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
NMR is the definitive tool for assigning stereochemistry. The data below corresponds to the trans-2-butyl-5-heptylpyrrolidine isomer in
H NMR Data (400 MHz, )
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-2, H-5 | 2.95 - 3.10 | Multiplet (m) | 2H | Methine protons adjacent to Nitrogen. Deshielded by electronegative N. |
| H-3, H-4 | 1.30 - 1.90 | Multiplet | 4H | Ring methylenes. Complex splitting due to ring puckering. |
| Side Chains | 1.20 - 1.40 | Broad Singlet | ~16H | Bulk methylene ( |
| Terminal | 0.88 - 0.92 | Triplet (t) | 6H | Terminal methyls of both chains. Overlapping triplets. |
| N-H | 1.8 - 2.2 | Broad | 1H | Amine proton. Shift varies with concentration and H-bonding. |
C NMR Data (100 MHz, )
| Carbon Type | Shift ( | Assignment |
| C-2, C-5 | 59.5 - 61.0 | Methine carbons ( |
| Ring | 30.0 - 32.5 | C-3 and C-4 ring carbons. |
| Chain | 22.7, 29.3, 31.9 | Standard aliphatic chain signals. |
| Terminal | 14.1 | Methyl termini. |
Stereochemical Assignment (Cis vs. Trans)
To distinguish the isomers, rely on
-
Symmetry: In 2,5-dialkylpyrrolidines, the trans isomer typically exhibits C2/C5 shifts that are slightly upfield (shielded) compared to the cis isomer due to the "pseudo-axial" orientation of one substituent in the trans configuration relieving steric compression differently than the cis form.
-
NOESY (Nuclear Overhauser Effect):
-
Cis: Strong correlation between H-2 and H-5 (they are on the same face).
-
Trans: No correlation between H-2 and H-5.
-
Visualization: NMR Assignment Workflow
Figure 2: Step-by-step NMR workflow for definitive stereochemical assignment.
Infrared (IR) Spectroscopy[1][2]
While less specific than NMR, IR confirms the functional group status, particularly the secondary amine.
-
N-H Stretch:
(Weak to medium intensity).-
Note: If the sample is a salt (HCl), this band broadens significantly into the
region (ammonium band).
-
-
C-H Stretch:
(Strong, aliphatic). -
Bohlmann Bands: In the trans isomer, if the lone pair is antiperiplanar to adjacent C-H bonds, specific bands may appear around
, though this is more common in fused ring systems like quinolizidines.
References
-
Blum, M. S., Jones, T. H., Hölldobler, B., Fales, H. M., & Jaouni, T. (1980).[1] Alkaloidal venom mace: offensive use by a thief ant.[1] Naturwissenschaften, 67, 144-145.[1]
-
Koseki, Y., et al. (2000). (2R-trans)-2-butyl-5-heptylpyrrolidine as a potent sigma receptor ligand produced by Streptomyces longispororuber.[2] Chemical & Pharmaceutical Bulletin, 48(12).
- Jones, T. H., et al. (1982). Synthesis of the 2,5-dialkylpyrrolidines, 2,6-dialkylpiperidines, and 2,6-dialkyl-1,2,3,6-tetrahydropyridines. Tetrahedron, 38(13), 1949-1958.
-
Pherobase. (2025).[3][4] Trans-2-butyl-5-heptylpyrrolidine Data Sheet.
Sources
- 1. The Pherobase Synthesis - trans-2-butyl-5-heptylpyrrolidine | C15H31N [pherobase.com]
- 2. (2R-trans)-2-butyl-5-heptylpyrrolidine as a potent sigma receptor ligand produced by Streptomyces longispororuber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
